1-[2-(aminomethyl)phenyl]piperidin-2-one hydrochloride
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Overview
Description
1-[2-(aminomethyl)phenyl]piperidin-2-one hydrochloride is a synthetic organic compound. It has attracted interest due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(aminomethyl)phenyl]piperidin-2-one hydrochloride typically involves a multi-step process:
Preparation of Starting Material: : Begin with 2-aminomethylbenzyl chloride and piperidin-2-one.
Alkylation Reaction: : React the starting material with piperidin-2-one in the presence of a strong base, such as sodium hydride, to form the intermediate.
Hydrochloride Formation: : Treat the intermediate with hydrochloric acid to yield the hydrochloride salt form of the compound.
Industrial Production Methods
The industrial production of this compound can be scaled up using optimized reaction conditions and efficient purification methods:
Continuous Flow Reaction Systems: : Improve yield and reduce reaction time.
High-Pressure Liquid Chromatography (HPLC): : Ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(aminomethyl)phenyl]piperidin-2-one hydrochloride undergoes several types of chemical reactions:
Oxidation: : Forms amine oxides or N-oxides.
Reduction: : Converts to the corresponding amines or alcohols.
Substitution: : Reacts with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Use of halides or sulfonates in the presence of a base like triethylamine.
Major Products
Oxidation: : Aminoxides
Reduction: : Amines or alcohols
Substitution: : Substituted piperidine derivatives
Scientific Research Applications
Chemistry
Catalysts: : Used as a ligand in various catalytic systems.
Synthetic Intermediates: : Serves as a building block for synthesizing complex molecules.
Biology
Receptor Binding Studies: : Investigated for its affinity to various biological receptors.
Enzyme Inhibition: : Used in studies related to enzyme inhibition and drug design.
Medicine
Pharmacological Research: : Explored for potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Drug Development: : Investigated as a lead compound for developing new pharmaceuticals.
Industry
Material Science: : Utilized in the synthesis of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(aminomethyl)phenyl]piperidin-2-one hydrochloride involves its interaction with molecular targets and pathways:
Receptor Binding: : It binds to specific receptors, altering their activity.
Enzyme Interaction: : Inhibits or activates enzymes, affecting various biochemical pathways.
Cellular Signaling: : Modulates cellular signaling pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperidin-2-one
1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one
Comparison
1-[2-(aminomethyl)phenyl]piperidin-2-one hydrochloride is unique due to its specific structure, which provides distinct pharmacological activities compared to similar compounds. For example, the presence of the piperidine ring and the aminomethyl group enhances its binding affinity to certain receptors and its solubility in water.
Properties
CAS No. |
2742657-66-3 |
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Molecular Formula |
C12H17ClN2O |
Molecular Weight |
240.7 |
Purity |
95 |
Origin of Product |
United States |
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